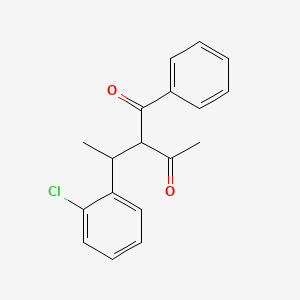
L-Valyl-L-alanyl-L-alanyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-alanyl-L-tyrosine is a tetrapeptide composed of the amino acids L-valine, L-alanine, and L-tyrosine. This compound is part of the oligopeptide family, which consists of short chains of amino acids linked by peptide bonds. Oligopeptides like this compound are of significant interest due to their potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Valyl-L-alanyl-L-alanyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. Solution-phase synthesis can be advantageous for producing large quantities of peptides, although it requires extensive purification steps to remove by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-alanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with new functional groups at the termini.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-alanyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: Another oligopeptide with similar amino acid composition but different sequence.
L-Valyl-L-alanine: A dipeptide with a shorter chain length.
L-Alanyl-L-tyrosine: A dipeptide containing alanine and tyrosine.
Uniqueness
L-Valyl-L-alanyl-L-alanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.
Propiedades
Número CAS |
798540-50-8 |
|---|---|
Fórmula molecular |
C20H30N4O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H30N4O6/c1-10(2)16(21)19(28)23-11(3)17(26)22-12(4)18(27)24-15(20(29)30)9-13-5-7-14(25)8-6-13/h5-8,10-12,15-16,25H,9,21H2,1-4H3,(H,22,26)(H,23,28)(H,24,27)(H,29,30)/t11-,12-,15-,16-/m0/s1 |
Clave InChI |
IIPKXKBHOURKNI-APYUEPQZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
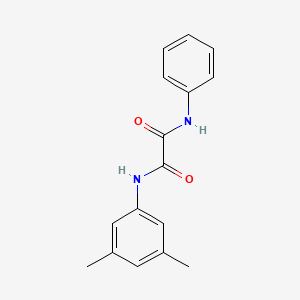
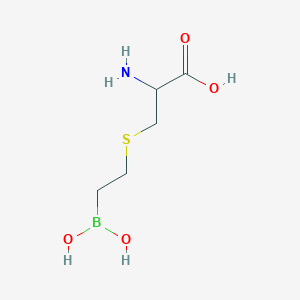

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
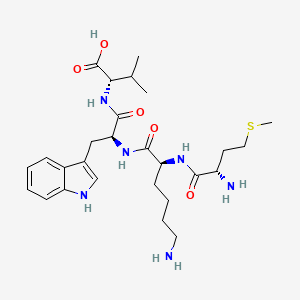
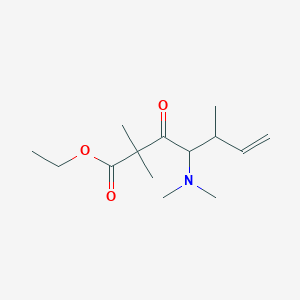
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
